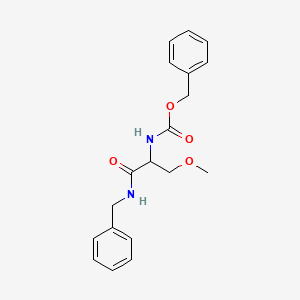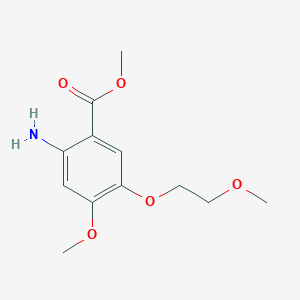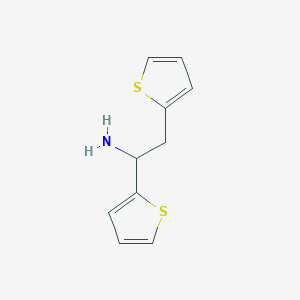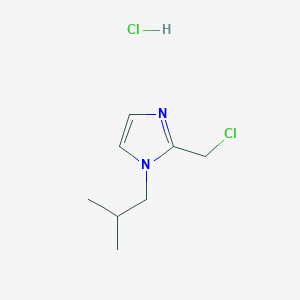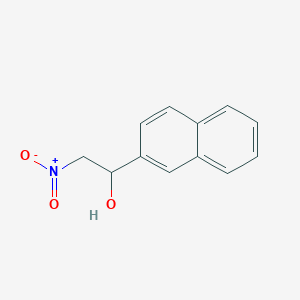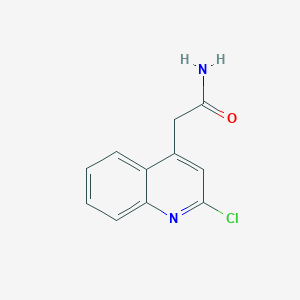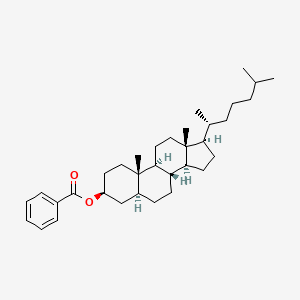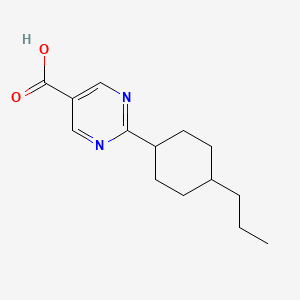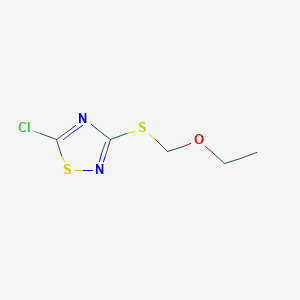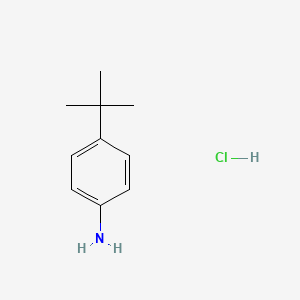
4-t-Butylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-t-Butylaniline is a chemical compound with the molecular formula C10H15N . It is also known as 4-tert-Butylaniline .
Synthesis Analysis
4-tert-Butylaniline can be synthesized from 1-TERT-BUTYL-4-NITROBENZENE . It reacts with formic acid to produce formic acid-(4-tert-butyl-anilide). This reaction could happen in the presence of the solvent of toluene in the condition of heating .Molecular Structure Analysis
The molecular weight of 4-t-Butylaniline is 149.23 . The molecular structure consists of a benzene ring substituted with an amino group (NH2) and a tert-butyl group (C(CH3)3) at the para position .Chemical Reactions Analysis
4-tert-Butylaniline reacts with formic acid to produce formic acid-(4-tert-butyl-anilide). This reaction could happen in the presence of the solvent of toluene in the condition of heating . It is also used in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine, new triphenylamine-containing diamine monomer, and 2-oxopyrimido [4,5-d]pyrimidin-5 (6H)-one .Physical And Chemical Properties Analysis
4-t-Butylaniline is a liquid at room temperature . It has a density of 0.937 g/mL at 25 °C . The melting point is 15-16 °C, and the boiling point is 90-93 °C/3 mmHg . It is insoluble in water .Safety and Hazards
4-t-Butylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be stored in a cool place, kept tightly closed in a dry and well-ventilated place, and protected from light .
Relevant Papers A paper titled “Rhodium(III) Recovery from HCl Solutions Using 4-Alkylaniline-Impregnated Resins” discusses the use of 4-butylaniline-impregnated resins for the recovery of Rh(III) from low Rh(III) concentration solutions . This suggests potential applications of 4-t-Butylaniline in the field of metal recovery.
Eigenschaften
CAS-Nummer |
36637-47-5 |
|---|---|
Molekularformel |
C10H16ClN |
Molekulargewicht |
185.69 g/mol |
IUPAC-Name |
4-tert-butylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7H,11H2,1-3H3;1H |
InChI-Schlüssel |
FGHSPYRUZCFZNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-ethoxy-4-oxobutanoate](/img/structure/B8425394.png)
![5-Methyl-3-(9-oxo-1,8-diaza-tricyclo[10.6.1.013,18]nonadeca-12(19),13,15,17-tetraen-10-ylcarbamoyl)-hexanoic acid](/img/structure/B8425411.png)
![2,5-Dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine](/img/structure/B8425416.png)
